

Application of 1H-Pyrazole-3,5-dimethanol in the Synthesis of Energetic Materials

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Compound of Interest		
Compound Name:	1H-Pyrazole-3,5-dimethanol	
Cat. No.:	B131786	Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe the potential application of **1H-Pyrazole-3,5-dimethanol** in the synthesis of energetic materials. To date, a comprehensive literature search has not revealed published work detailing the use of this specific precursor for the synthesis of the energetic compounds described herein. The proposed synthetic routes are based on well-established chemical principles for the conversion of alcohols to energetic functionalities. The predicted properties of the resulting compounds are theoretical and would require experimental verification. Extreme caution should be exercised when attempting any synthesis of energetic materials.

Introduction

1H-Pyrazole-3,5-dimethanol is a heterocyclic compound featuring a pyrazole core with two hydroxymethyl substituents. The presence of these reactive hydroxyl groups presents an opportunity for its use as a scaffold in the synthesis of novel energetic materials. By converting the hydroxyl moieties into explosophoric groups, such as nitrate esters or azides, it is theoretically possible to synthesize new secondary explosives. The pyrazole ring itself is a nitrogen-rich heterocycle, which can contribute positively to the heat of formation and gasphase products upon decomposition, desirable characteristics for energetic materials.[1]



This document outlines the proposed synthesis of two potential energetic materials derived from **1H-Pyrazole-3,5-dimethanol**: 3,5-bis(nitratomethyl)-1H-pyrazole (1) and 3,5-bis(azidomethyl)-1H-pyrazole (2). Detailed hypothetical protocols for their synthesis are provided, along with a comparative table of their predicted energetic properties.

Proposed Energetic Materials

The two primary energetic derivatives proposed from **1H-Pyrazole-3,5-dimethanol** are:

- 3,5-bis(nitratomethyl)-1H-pyrazole (1): This compound introduces two nitrate ester groups, which are well-known for their energetic properties.[2][3] The nitration of polyols is a common strategy for producing powerful explosives like nitroglycerin and pentaerythritol tetranitrate (PETN).[4][5]
- 3,5-bis(azidomethyl)-1H-pyrazole (2): This compound incorporates two azido groups.

 Organic azides are a class of energetic materials known for their high nitrogen content and positive heats of formation.[6][7]

Data Presentation: Predicted Energetic Properties

The following table summarizes the predicted energetic properties of the proposed compounds. These values are theoretical estimations based on empirical calculations and comparison with known energetic materials containing similar functional groups. Experimental verification is required to confirm these properties.



Property	3,5- bis(nitratomethyl)-1 H-pyrazole (1) (Predicted)	3,5- bis(azidomethyl)-1 H-pyrazole (2) (Predicted)	RDX (Reference)[8]
Molecular Formula	C5H6N4O6	C ₅ H ₆ N ₈	СзН6N6O6
Molecular Weight (g/mol)	218.13	194.17	222.12
Density (g/cm³)	~1.75	~1.65	1.82
Detonation Velocity (m/s)	~8500	~8000	8750
Detonation Pressure (GPa)	~32	~28	34.0
Oxygen Balance (%)	-22.0	-82.4	-21.6
Impact Sensitivity (J)	Moderate to High	Moderate	7.4
Friction Sensitivity (N)	Moderate	Moderate	120

Experimental Protocols

Caution: The synthesis of energetic materials should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety measures in place, including but not limited to blast shields, remote handling capabilities, and personal protective equipment.

Synthesis of 3,5-bis(nitratomethyl)-1H-pyrazole (1)

This protocol is based on the general method of nitrating alcohols using a mixture of nitric and sulfuric acids.[4][9]

Materials:

- 1H-Pyrazole-3,5-dimethanol
- Concentrated Sulfuric Acid (98%)



- Fuming Nitric Acid (99%)
- Dichloromethane
- Sodium Bicarbonate (saturated solution)
- Anhydrous Magnesium Sulfate
- · Ice-salt bath

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid to -5 to 0 °C using an ice-salt bath.
- Dissolve **1H-Pyrazole-3,5-dimethanol** in a minimal amount of dichloromethane.
- Slowly add the solution of 1H-Pyrazole-3,5-dimethanol to the cold mixed acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,5-bis(nitratomethyl)-1H-pyrazole.

Synthesis of 3,5-bis(azidomethyl)-1H-pyrazole (2)

Methodological & Application





This protocol is a hypothetical adaptation of the conversion of alcohols to azides using diphenylphosphoryl azide (DPPA) and a base, a variation of the Mitsunobu reaction.[10][11][12]

Materials:

- 1H-Pyrazole-3,5-dimethanol
- Diphenylphosphoryl azide (DPPA)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous Toluene
- Diethyl ether
- Saturated Ammonium Chloride solution
- Brine
- Anhydrous Sodium Sulfate

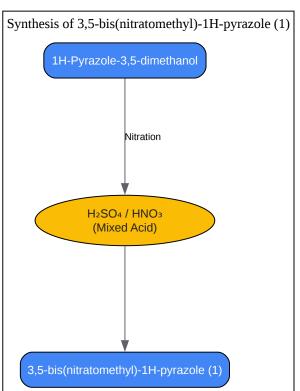
Procedure:

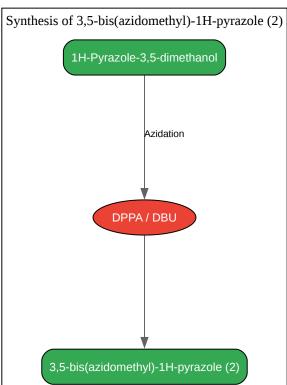
- To a solution of **1H-Pyrazole-3,5-dimethanol** in anhydrous toluene, add **1**,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Add diphenylphosphoryl azide (DPPA) dropwise to the stirred solution.
- Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
- Wash the organic layer with a saturated ammonium chloride solution, followed by brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure 3,5-bis(azidomethyl)-1H-pyrazole.

Visualizations

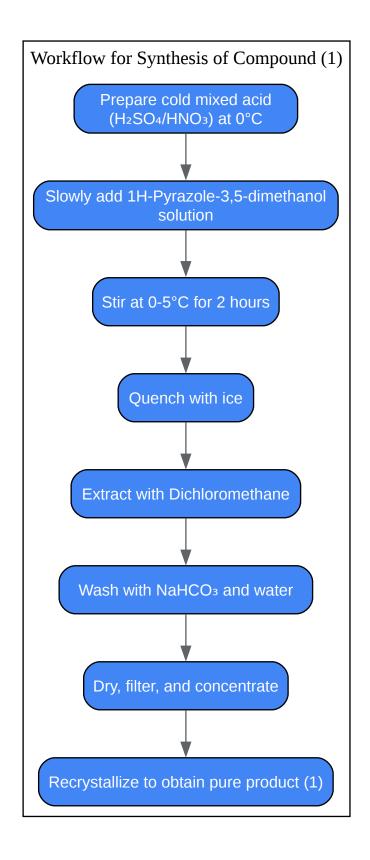




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Caption: Proposed synthetic routes from **1H-Pyrazole-3,5-dimethanol**.

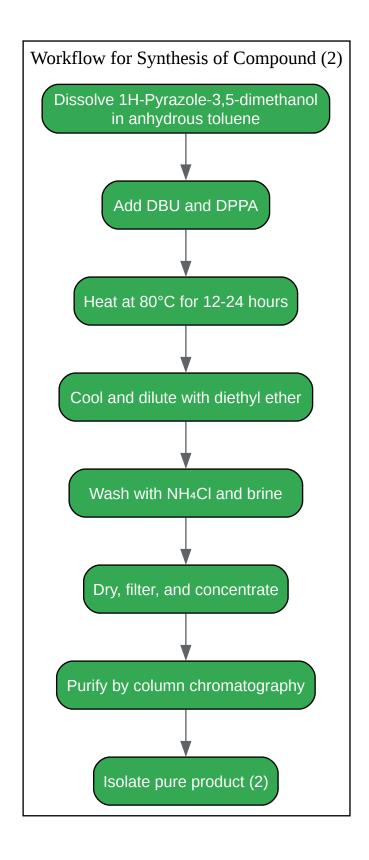




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Caption: Experimental workflow for the synthesis of 3,5-bis(nitratomethyl)-1H-pyrazole.





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Caption: Experimental workflow for the synthesis of 3,5-bis(azidomethyl)-1H-pyrazole.



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- To cite this document: BenchChem. [Application of 1H-Pyrazole-3,5-dimethanol in the Synthesis of Energetic Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131786#application-of-1h-pyrazole-3-5-dimethanol-in-the-synthesis-of-energetic-materials]

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